Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
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Overview
Description
2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester is a chemical compound with the molecular formula C14H40NO3PSi4 and a molecular weight of 413.7881 g/mol . This compound is characterized by the presence of trimethylsilyl groups attached to both the amino and phosphonic acid moieties, making it a unique organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester typically involves the reaction of phosphonic acid derivatives with N,N-di(trimethylsilyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid ester to phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (MeI) are employed.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted silyl derivatives depending on the reagent used.
Scientific Research Applications
2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a precursor for the preparation of phosphoramidites.
Biology: Employed in the study of enzyme mechanisms involving phosphonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants and as a silylating agent in polymer synthesis
Mechanism of Action
The mechanism of action of 2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester involves its ability to act as a silylating agent. The trimethylsilyl groups can be transferred to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and receptors, through the formation of stable silyl derivatives. The pathways involved in its action include silylation reactions that alter the reactivity and stability of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: A similar compound used as a silylating agent in chemical synthesis.
Glycine, 2TMS derivative: Another organosilicon compound used in analytical chemistry.
Uniqueness
2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester is unique due to its dual functionality, combining both amino and phosphonic acid moieties with trimethylsilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research .
Properties
CAS No. |
53044-44-3 |
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Molecular Formula |
C14H40NO3PSi4 |
Molecular Weight |
413.79 g/mol |
IUPAC Name |
2-bis(trimethylsilyloxy)phosphoryl-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C14H40NO3PSi4/c1-20(2,3)15(21(4,5)6)13-14-19(16,17-22(7,8)9)18-23(10,11)12/h13-14H2,1-12H3 |
InChI Key |
MWAPEOTUZLVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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